molecular formula C3H3BrClNO B2844213 4-Bromo-1,3-oxazole hydrochloride CAS No. 1955531-81-3

4-Bromo-1,3-oxazole hydrochloride

Cat. No.: B2844213
CAS No.: 1955531-81-3
M. Wt: 184.42
InChI Key: DYGLDBZWCBTUQG-UHFFFAOYSA-N
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Description

4-Bromo-1,3-oxazole hydrochloride is a chemical compound with the molecular formula C3H3BrClNO. It is a heterocyclic compound containing both nitrogen and oxygen atoms in a five-membered ring structure. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,3-oxazole hydrochloride typically involves the reaction of the corresponding oxazole or chlorinated derivative with bromoacetic acid, followed by hydrochlorination to obtain the hydrochloride salt. The reaction conditions need to be carefully controlled to ensure high purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of appropriate solvents, catalysts, and purification techniques to achieve the desired product quality. Safety measures are crucial due to the compound’s potential toxicity and reactivity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,3-oxazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can produce a variety of functionalized oxazoles .

Scientific Research Applications

4-Bromo-1,3-oxazole hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1,3-oxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s reactivity allows it to form covalent bonds with these targets, leading to changes in their activity or function. This mechanism is crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1,3-oxazole hydrochloride
  • 5-Bromo-1,3-oxazole hydrochloride
  • 4-Methyl-1,3-oxazole hydrochloride

Uniqueness

4-Bromo-1,3-oxazole hydrochloride is unique due to its specific bromine substitution, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

4-bromo-1,3-oxazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNO.ClH/c4-3-1-6-2-5-3;/h1-2H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGLDBZWCBTUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955531-81-3
Record name 4-bromo-1,3-oxazole hydrochloride
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